
Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities . This compound, with its unique structural features, has garnered interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives. One common method includes the reaction of 6-chloro-5-fluoro-o-phenylenediamine with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against lung and breast cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins by binding to bacterial ribosomes . In anticancer research, it induces apoptosis in cancer cells by interfering with DNA replication and repair mechanisms . The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity to these molecular targets.
Comparación Con Compuestos Similares
6-Chloro-5-fluorobenzimidazole: Shares a similar core structure but lacks the carboxylate group.
Methyl 5-fluorobenzimidazole-2-carboxylate: Similar but without the chlorine atom.
6-Chloro-5-methylbenzimidazole-2-carboxylate: Similar but with a methyl group instead of fluorine.
Uniqueness: Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate stands out due to its combined chlorine and fluorine substitutions, which enhance its pharmacological properties. The presence of both halogens increases its lipophilicity and membrane permeability, making it more effective in biological applications .
Propiedades
Fórmula molecular |
C9H6ClFN2O2 |
|---|---|
Peso molecular |
228.61 g/mol |
Nombre IUPAC |
methyl 5-chloro-6-fluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13) |
Clave InChI |
DMCLIYRKZYFNRS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=CC(=C(C=C2N1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
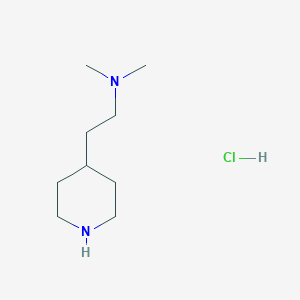
![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)

![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
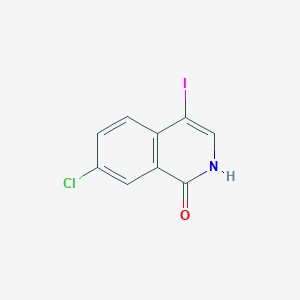
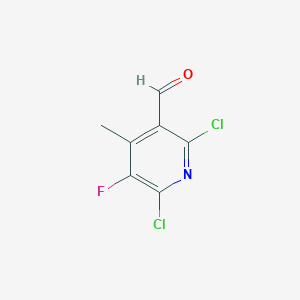
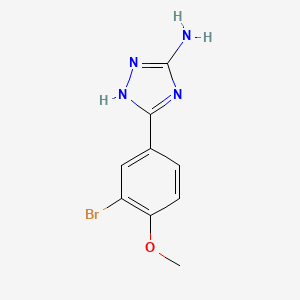
![3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)

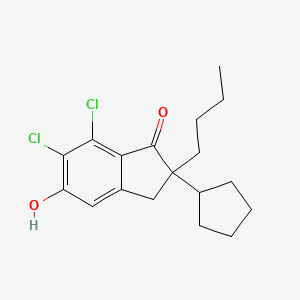
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)
